REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[F:12]C(F)(F)C(OC(=O)C(F)(F)F)=O.B(F)(F)F.CCOCC.[OH-].[Na+]>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][C:11]([F:12])=[C:4]2[N:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
1.47 g
|
Type
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reactant
|
Smiles
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CC1=NC=2N(C(=C1)C)N=CC2
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
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At the end of this time the red solution was cooled
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Type
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CUSTOM
|
Details
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The organic layer was separated
|
Type
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EXTRACTION
|
Details
|
the alkaline layer extracted with CH2Cl2 3(20 ml)
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Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed with water 2(20 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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EXTRACTION
|
Details
|
The CH2Cl2 extract
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
The yellow white crystalline plates were separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from n-heptane
|
Type
|
CUSTOM
|
Details
|
to yield an analytically pure product
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=CC2F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |